molecular formula C12H10N2O4S2 B2688311 Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 689772-68-7

Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2688311
CAS No.: 689772-68-7
M. Wt: 310.34
InChI Key: JNGKLNILLNWYJN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a benzo[d][1,3]dioxole moiety. Key structural elements include:

  • Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms, critical for electronic interactions and biological activity.
  • Benzo[d][1,3]dioxole: A fused bicyclic aromatic system known to improve metabolic stability and bioavailability in drug-like molecules .
  • Methyl carboxylate: A polar ester group that modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c1-16-11(15)9-10(13)14(12(19)20-9)6-2-3-7-8(4-6)18-5-17-7/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGKLNILLNWYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction to introduce the benzo[d][1,3]dioxole group onto the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on core motifs, substituent effects, and biological activities.

Benzo[d][1,3]dioxole-Containing Analogues

Compound Name Structural Differences Biological Activity Reference
4-(Benzo[1,3]dioxol-5-yl)-5-methylthiazol-2-amine Replaces methyl carboxylate with an amine; lacks thioxo group Not reported
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles Fused indole system instead of thiazole Similar bioactivity (unspecified)
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines Additional tert-butyl and aryl groups on thiazole Antitumor activity

Key Insight: The benzo[d][1,3]dioxole moiety is associated with enhanced metabolic stability.

Thiazole Derivatives with Variable Substituents

Compound Name Structural Differences Biological Activity Reference
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate Chloro and methyl substituents on phenyl ring instead of benzo[d][1,3]dioxole Cytotoxic effects (cancer cells)
Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate Methoxy and chloro substituents on phenyl ring Apoptosis induction (anticancer)
Methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate Pyridinyl group replaces benzo[d][1,3]dioxole; amino group on thiazole Distinct pharmacological profile

Key Insight : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity and interactions with biological targets, while methoxy groups improve solubility. The benzo[d][1,3]dioxole in the target compound may offer superior bioavailability compared to simpler phenyl substituents .

Thiazole-Triazole Hybrids

Compound Name Structural Differences Biological Activity Reference
5,7-Diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione Fused pyridine-thiazole system; lacks benzo[d][1,3]dioxole DNA binding (anticancer)
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters Sydnone hydrazone substituent; ethyl ester instead of methyl Varied bioactivities

Biological Activity

Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O4S
  • Molecular Weight : 284.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzo[d][1,3]dioxole moieties. The synthetic pathway may include:

  • Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
  • Substitution Reactions : Introducing the benzo[d][1,3]dioxole group through electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid to a methyl ester.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole and benzo[d][1,3]dioxole structures. For instance:

  • Case Study : A derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM . This suggests that this compound may exhibit comparable or enhanced activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains:

  • Antibacterial Testing : Preliminary tests indicate that derivatives containing the thiazole and benzo[d][1,3]dioxole moieties exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Data Summary Table

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
AntibacterialVarious StrainsVaries

Q & A

Basic: What are the recommended synthetic methodologies for preparing Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiazole precursors. A general approach includes:

  • Step 1: Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a benzo[d][1,3]dioxol-5-yl aldehyde derivative in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
  • Step 2: Purification via solvent evaporation under reduced pressure, followed by recrystallization from ethanol to isolate the thiazole-carboxylate core.
  • Key Considerations: Optimize molar ratios (e.g., 1:1 aldehyde-to-triazole) and reaction time to minimize side products. Validate purity using TLC and elemental analysis .

Advanced: How can computational chemistry enhance the design of reactions involving this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states, reducing trial-and-error experimentation. For example:

  • Use software like Gaussian or ORCA to model nucleophilic attack at the thioxo group or ring-opening reactions.
  • Combine with machine learning to analyze substituent effects on reaction yields .
  • Validate predictions experimentally by adjusting solvent polarity (e.g., DMF vs. toluene) and temperature gradients .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify thioxo (C=S, ~1200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • NMR: ¹H NMR resolves the benzo[d][1,3]dioxol protons (~6.8–7.2 ppm) and thiazole NH₂ protons (~5.5 ppm). ¹³C NMR confirms carboxylate carbon at ~165 ppm .
  • Elemental Analysis: Verify C, H, N, S content within ±0.3% deviation .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory assays) may arise from:

  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Purity: Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Solubility: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .

Basic: What separation techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole derivatives .
  • Crystallization: Ethanol/water (8:2) yields high-purity crystals (mp 139–141°C) .
  • Membrane Filtration: Apply ultrafiltration (10 kDa MWCO) to remove polymeric byproducts .

Advanced: What mechanistic insights explain the reactivity of the thioxo group in this compound?

Methodological Answer:
The thioxo (C=S) group participates in:

  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives under basic conditions (K₂CO₃, DMF, 60°C) .
  • Coordination Chemistry: Binds transition metals (e.g., Pd(II)) via sulfur, enabling catalytic applications. Confirm via XPS or cyclic voltammetry .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>200°C typical) .
  • Light Sensitivity: Store in amber vials at –20°C; monitor degradation via HPLC over 30 days .
  • Hydrolytic Stability: Test in PBS (pH 7.4, 37°C) for 24 hours; ester hydrolysis detected by LC-MS .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Modify the methyl ester to a more lipophilic ethyl ester or amide .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (200 nm, PDI <0.1) for sustained release .
  • Metabolic Profiling: Perform microsomal assays (human liver S9 fraction) to identify CYP450-mediated oxidation sites .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid) .
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

  • Substituent Variation: Replace the benzo[d][1,3]dioxol group with fluorinated or methoxy analogs to enhance membrane permeability .
  • Docking Studies: Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
  • In Vivo Validation: Test analogs in zebrafish xenograft models for tumor growth inhibition .

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